molecular formula C12H10OS B377121 Diphenyl sulfoxide CAS No. 945-51-7

Diphenyl sulfoxide

Cat. No.: B377121
CAS No.: 945-51-7
M. Wt: 202.27g/mol
InChI Key: JJHHIJFTHRNPIK-UHFFFAOYSA-N
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Description

Diphenyl sulfoxide, also known as phenyl sulfoxide or phenylsulfinylbenzene, is an organic compound with the molecular formula C₁₂H₁₀OS. It is a sulfoxide, characterized by a sulfur atom bonded to two phenyl groups and an oxygen atom. This compound is notable for its role in various chemical reactions and its applications in scientific research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl sulfoxide can be synthesized through the oxidation of diphenyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of trifluoroethanol. The reaction is typically carried out at room temperature, and the product is isolated by precipitation and filtration .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic oxidation processes. For example, the photocatalytic oxidation of diphenyl sulfide using titanium dioxide polymorphs and hydrogen peroxide has been shown to be effective. This method optimizes the yield and selectivity of the desired sulfoxide .

Chemical Reactions Analysis

Types of Reactions: Diphenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to diphenyl sulfone using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced back to diphenyl sulfide using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Diphenyl sulfide: The precursor to diphenyl sulfoxide, which can be oxidized to form the sulfoxide.

    Diphenyl sulfone: The product of further oxidation of this compound.

    Methyl phenyl sulfoxide: A related sulfoxide with a methyl group instead of a second phenyl group.

    Dimethyl sulfoxide: A widely used solvent with two methyl groups instead of phenyl groups.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in both laboratory and industrial settings .

Properties

IUPAC Name

benzenesulfinylbenzene
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InChI

InChI=1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

JJHHIJFTHRNPIK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2
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Molecular Formula

C12H10OS
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DSSTOX Substance ID

DTXSID0022141
Record name Phenyl sulfoxide
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Molecular Weight

202.27 g/mol
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Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS]
Record name Diphenyl sulfoxide
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Vapor Pressure

0.0000362 [mmHg]
Record name Diphenyl sulfoxide
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CAS No.

945-51-7
Record name Diphenyl sulfoxide
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Record name Diphenyl sulfoxide
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Record name Diphenyl sulfoxide
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Record name Benzene, 1,1'-sulfinylbis-
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Record name PHENYL SULFOXIDE
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Synthesis routes and methods

Procedure details

The effectiveness of Caro's acid as an oxidizing agent is unexpected. More explicitly, diphenyl sulfide has been oxidized by Caro's acid to give diphenyl sulfoxide in 39% yield by I. P. Gragerov and A. F. Levit, Zh. Obshch. Khim., 33, 543 (1963). Diphenyl sulfide is a typical aromatic sulfide. The starting material used in this invention also is an aromatic sulfide and would be expected to behave as a typical aromatic sulfide; however, it does not. Most aromatic sulfides can be oxidized in 70% dioxane in water to the corresponding sulfoxide with an equivalent amount of N-bromosuccinimide. On the other hand, the reaction of N-bromosuccinimide with alkyl sulfides gives no sulfoxides, W. Tagaki et al., Chemistry and Industry (London), September 19, 1964, p 1624. The starting sulfide used in this invention failed to be oxidized to the sulfinyl compound under similar conditions using N-bromosuccinimide. Thus, the lack of reactivity of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione, when compared to typical aromatic sulfides, would predict that oxidation of the starting sulfide used in this invention with Caro's acid should give very low yields of the corresponding sulfinyl compound. However, the reverse was discovered, Caro's acid is an effective and safe oxidizing agent for selectivity converting 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione to the corresponding sulfinyl compound.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Diphenyl Sulfoxide (DPSO)?

A1: this compound has the molecular formula C12H10OS and a molecular weight of 202.27 g/mol.

Q2: What are the key spectroscopic characteristics of DPSO?

A: DPSO exhibits a characteristic S=O stretching frequency in its infrared spectrum around 1037 cm-1. This frequency shifts towards lower wavenumbers (987-989 cm-1) upon complexation with rare earth metals, indicating coordination through the oxygen atom of the sulfinyl group. []

Q3: How does DPSO typically coordinate to metal centers?

A: this compound typically acts as a ligand by coordinating to metal centers through the oxygen atom of the sulfinyl (S=O) group. [, ] This coordination is evidenced by a shift of the S=O stretching frequency to lower wavenumbers in the infrared spectrum.

Q4: How do electron-withdrawing and electron-donating substituents affect the protonation of DPSO?

A: Theoretical studies using the MNDO-PM3 method have shown that electron-withdrawing substituents (like F and CF3) on the phenyl rings of DPSO increase the energy difference between the O-protonated and unprotonated forms, favoring O-protonation. Conversely, electron-donating groups (like Me and OMe) decrease this energy difference. []

Q5: What is the preferred site of protonation in DPSO?

A: Both experimental and theoretical studies consistently demonstrate a preference for O-protonation over S-protonation in DPSO, leading to the formation of the more stable diphenyl sulfoxonium ion. [] This preference is attributed to the higher electronegativity of oxygen compared to sulfur.

Q6: What insights have computational chemistry studies provided into the pyramidal inversion of DPSO?

A: Density Functional Theory (DFT) calculations have been employed to investigate the pyramidal inversion mechanism of DPSO and its derivatives. These calculations provide valuable information on the energy barriers associated with the inversion process, which are influenced by factors like substituents on the phenyl rings. The calculated barriers generally align well with experimental observations. []

Q7: How does DPSO participate in catalytic reactions?

A: DPSO has shown utility in several catalytic transformations. For example, it can activate glycosyl donors in the presence of triflic anhydride, enabling glycosylation reactions with various acceptors. [, ] Additionally, DPSO acts as both an oxidant and oxygen source in stereoselective oxidations of thioglycosides to sulfoxides. []

Q8: Can you describe the mechanism of DPSO-mediated thioglycoside oxidation?

A: Mechanistic studies, including isotopic labeling experiments, suggest that the oxidation of thioglycosides by DPSO/triflic anhydride proceeds through oxodisulfonium (S-O-S) dication intermediates. These intermediates can undergo oxygen-exchange with other sulfoxides, potentially explaining the observed stereoselectivity. []

Q9: What is the role of DPSO in the synthesis of dihydropyrans?

A: In a Rh(I)/La(III) cocatalyzed system, DPSO participates in a three-component reaction with vinylcyclopropanes and diazoesters, yielding dihydropyrans. The proposed mechanism involves DPSO transferring an oxygen atom to the diazoester, followed by a [4+2]-cycloaddition reaction. []

Q10: How can DPSO be used to synthesize chlorolactones?

A: DPSO, in conjunction with oxalyl chloride, facilitates the chlorolactonization of alkenoic acids. It is proposed that a chlorodiphenylsulfonium salt, generated in situ from DPSO and oxalyl chloride, acts as the chloronium ion source for this transformation. []

Q11: What is the role of DPSO in the preparation of 4,4'-dichlorodiphenyl sulfone?

A: DPSO serves as the starting material in the synthesis of 4,4'-dichlorodiphenyl sulfone. The reaction utilizes hydrogen peroxide as the oxidizing agent, sulfuric acid as the catalyst, and dichloropropane and glacial acetic acid as solvents. []

Q12: How does DPSO contribute to the field of fluorescence spectroscopy?

A: DPSO forms complexes with rare earth metal ions like europium and terbium, which exhibit interesting fluorescence properties. These complexes have potential applications in various fields due to their luminescent characteristics. [, , , , , , ]

Q13: What are the advantages of using DPSO as a ligand in rare-earth metal complexes for fluorescence applications?

A: DPSO enhances the fluorescence intensity of certain rare-earth metal ions like Eu3+ and Tb3+ compared to their binary complexes. The phenyl groups in DPSO are thought to play a role in this enhancement by efficiently transferring energy to the metal center. [, , , ]

Q14: Are there any instances where DPSO can quench fluorescence?

A: While DPSO can enhance the fluorescence of certain rare-earth metals, it can also have a quenching effect on others. For example, in mixed dysprosium-terbium complexes with DPSO, both metals exhibit weakened fluorescence. [] Similarly, the fluorescence of Eu3+ is quenched by Ho3+ in mixed complexes with DPSO. []

Q15: What are the potential applications of this compound in organic synthesis beyond those already mentioned?

A: DPSO can act as a reagent in various other synthetic transformations, such as in the preparation of trimethylsulfonium bromide through a modified Kornblum oxidation. [] It can also be utilized in the synthesis of alkoxydiphenylsulfonium salts, which are valuable intermediates for C-benzylation reactions. []

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